

AF-353 mechanism of action on P2X3 receptors

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Compound of Interest

Compound Name: AF-353

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An In-depth Technical Guide on the Core Mechanism of Action of **AF-353** on P2X3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors, which are ATP-gated ion channels, are predominantly expressed on sensory neurons and are implicated in various physiological processes, including nociception, taste transduction, and cough reflexes.[5][6][7][8] The unique pharmacological profile of **AF-353**, particularly its allosteric mechanism of antagonism, makes it a valuable tool for studying P2X3 receptor function and a potential therapeutic agent for conditions associated with receptor hypersensitization, such as chronic pain and refractory chronic cough.[2][9][10][11][12]

This technical guide provides a comprehensive overview of the mechanism of action of **AF-353** on P2X3 receptors, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The antagonist potency of **AF-353** has been rigorously characterized across various in vitro assays, demonstrating high affinity for both human and rat P2X3 receptors. The following table summarizes the key quantitative data.

Receptor/Species	Assay Type	Parameter	Value	Reference
Human P2X3	Intracellular Calcium Flux	pIC50	8.0	[2][10]
Human P2X3	Whole-Cell Voltage Clamp	pIC50	8.0	[10]
Rat P2X3	Intracellular Calcium Flux	pIC50	8.0	[2][10]
Rat P2X3	Whole-Cell Voltage Clamp	pIC50	8.42	[10]
Human P2X2/3	Intracellular Calcium Flux	pIC50	7.3	[2][10]
Human P2X2/3	Whole-Cell Voltage Clamp	pIC50	7.73	[10]
Rat Nodose Ganglion Neurons (endogenous P2X2/3)	Whole-Cell Voltage Clamp	pIC50	7.56	[10]
Rat Dorsal Root Ganglion Neurons (endogenous P2X3)	Whole-Cell Voltage Clamp	pIC50	8.51	[10]
Human P2X3	Electrophysiology	IC50	12.9 ± 0.5 nM	[9]
Human P2X2/3	Radioligand Binding ([3H]-AF-353)	KD	47 nM	[10]

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. K_D is the equilibrium dissociation constant, a measure of binding affinity.

AF-353 exhibits high selectivity for P2X₃ and P2X_{2/3} receptors over other P2X subtypes (P2X₁, P2X₂, P2X₄, P2X₅, P2X₇), showing no significant inhibition at concentrations up to 10 μM.[\[10\]](#)

Mechanism of Action: Allosteric Antagonism

Extensive research has demonstrated that **AF-353** acts as a negative allosteric modulator of P2X₃ receptors.[\[9\]](#)[\[13\]](#)[\[14\]](#) Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), **AF-353** binds to a distinct, topographically separate allosteric site on the receptor.[\[9\]](#) This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ATP binding, thereby inhibiting channel activation.[\[9\]](#)

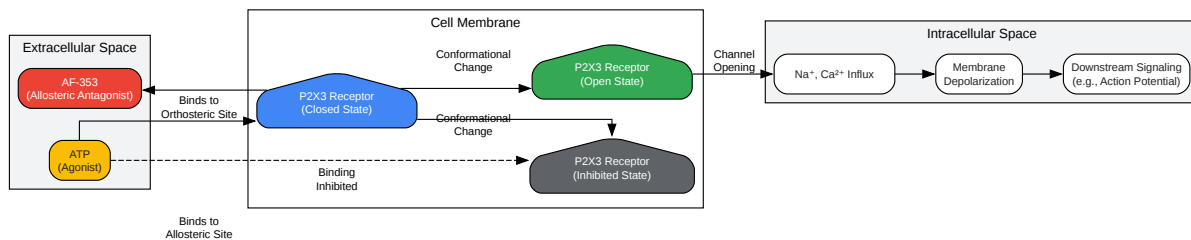
Evidence for this allosteric mechanism comes from several key experimental findings:

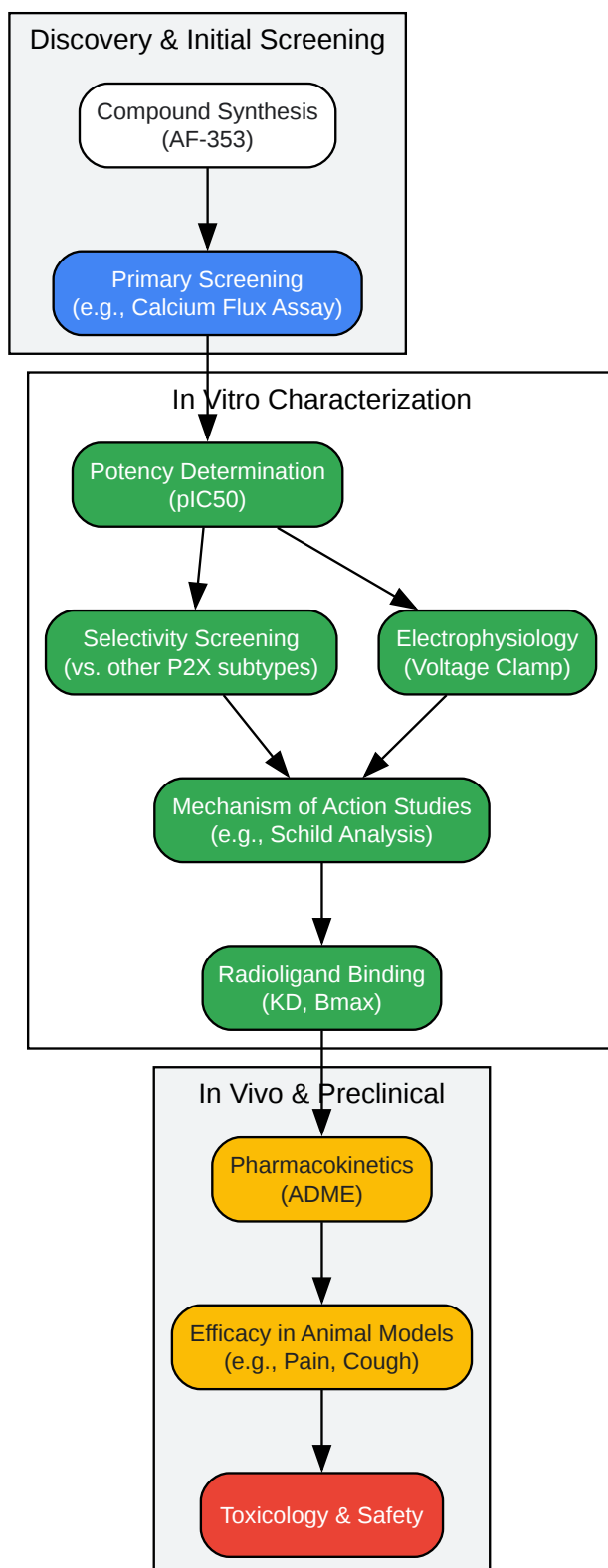
- **Non-Competitive Inhibition:** In functional assays, **AF-353** produces a concentration-dependent depression of the maximal response to the agonist α,β-meATP without a rightward shift in the agonist concentration-response curve, a hallmark of non-competitive antagonism.[\[2\]](#)[\[10\]](#)
- **Radioligand Binding Studies:** Competition binding experiments with the radiolabeled version of **AF-353** (³H]-**AF-353**) and the competitive P2X₃ antagonist TNP-ATP have shown that these two ligands do not compete for the same binding site.[\[10\]](#)
- **Structural Studies:** X-ray crystallography and molecular modeling studies have identified a druggable allosteric binding pocket for **AF-353** and its analogue, AF-219 (Gefapixant), located at the interface between the left flipper, lower body, and dorsal fin domains of the P2X₃ receptor subunit.[\[9\]](#)[\[13\]](#)

The allosteric nature of **AF-353**'s antagonism may offer therapeutic advantages, such as a ceiling effect on inhibition and potential for greater subtype selectivity.

Signaling Pathway

The following diagram illustrates the signaling pathway of P2X3 receptor activation and its inhibition by **AF-353**.





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